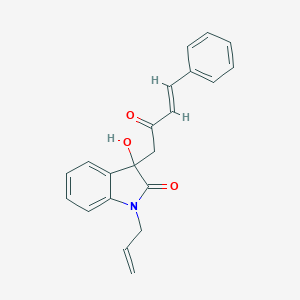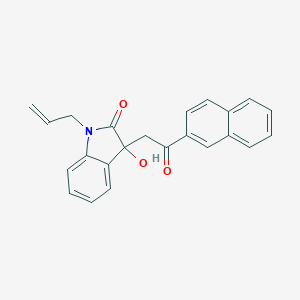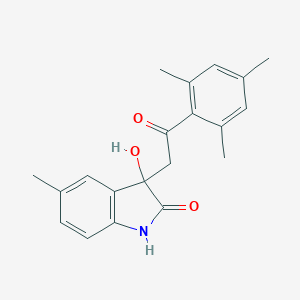![molecular formula C18H16BrNO4 B214735 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214735.png)
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division and is a target for many anticancer drugs. By inhibiting tubulin polymerization, 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one arrests the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been reported to inhibit the migration and invasion of cancer cells, which is a crucial step in cancer metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and selectivity towards cancer cells. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives. Another direction is to explore the potential applications of this compound in other fields, such as material science and organic synthesis. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-2-indolone with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with bromine to obtain the final product. This method has been reported in the literature as a reliable and efficient route to synthesize 5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
properties
Product Name |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C18H16BrNO4 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO4/c1-2-24-13-6-3-11(4-7-13)16(21)10-18(23)14-9-12(19)5-8-15(14)20-17(18)22/h3-9,23H,2,10H2,1H3,(H,20,22) |
InChI Key |
VQEKCSQCESLTHD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214664.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)

![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)
